molecular formula C18H18ClNO5 B2965294 [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1288670-03-0

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2965294
CAS No.: 1288670-03-0
M. Wt: 363.79
InChI Key: XIXFSEZMWAVFBL-UHFFFAOYSA-N
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Description

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic chemical compound of interest in organic chemistry and pharmaceutical research. This molecule features a multi-functional structure, combining a 3-chloro-4-methoxyanilino group and a 2-methoxyphenyl acetate moiety linked through an amide-ester backbone . While specific biological data for this compound is not available in the current literature, its structural framework suggests potential utility as a key intermediate or building block in medicinal chemistry. Analogs with similar anilino-acetate structures have been investigated for various biological activities, indicating that this compound could be a valuable precursor for developing enzyme inhibitors or receptor modulators . Researchers can leverage this chemical to explore structure-activity relationships, particularly in optimizing the steric and electronic properties contributed by the chloro, methoxy, and acetamide functional groups . The compound is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, as is standard with organic compounds of this class .

Properties

IUPAC Name

[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-6-4-3-5-12(15)9-18(22)25-11-17(21)20-13-7-8-16(24-2)14(19)10-13/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXFSEZMWAVFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 2-methoxyphenylacetic acid.

    Formation of Intermediate: The first step involves the reaction of 3-chloro-4-methoxyaniline with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2-methoxyphenylacetic acid under specific reaction conditions, such as the presence of a coupling reagent (e.g., EDCI or DCC) and a base (e.g., triethylamine).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
[Target Compound] Not reported ~380–400 (estimated) 3-Cl,4-OCH₃ anilino; 2-OCH₃ phenylacetate Reference compound for comparison.
1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide C₃₂H₂₈Br₂N₂O₄ 644.27 Dual pyridinium cations; 2-OCH₃ phenyl groups Pyridinium moieties introduce cationic character, unlike the neutral target compound.
[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate C₂₂H₂₂NO₈ 399.13 2,4-di-OCH₃ anilino; 6-OCH₃ benzofuran Benzofuran ring enhances aromaticity; multiple methoxy groups may alter solubility.
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate C₁₉H₁₉ClNO₄ 347.09 2-CH₃ anilino; 4-Cl,2-CH₃ phenoxy Methyl substituents increase hydrophobicity; phenoxy group replaces phenylacetate.
N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide C₁₅H₁₂ClN₂O₂S ~322.79 (calculated) Benzothiazole core; 6-Cl; 2-OCH₃ phenyl Benzothiazole heterocycle may enhance bioactivity via π-stacking or metal coordination.

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight is estimated to align with analogs (~380–400 g/mol), similar to [2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate (399.13 g/mol) .
  • Solubility : Methoxy groups generally improve aqueous solubility via hydrogen bonding , but the chloro substituent may counterbalance this by increasing lipophilicity.
  • Melting Points : Pyridinium-containing analogs (e.g., 5b in ) exhibit high decomposition temperatures (>250°C) due to ionic interactions , whereas neutral analogs like those in may have lower melting points.

Hydrogen Bonding and Crystal Packing

  • The 3-chloro-4-methoxyanilino group in the target compound may form intermolecular N–H···O and C–H···Cl hydrogen bonds, similar to patterns observed in ’s graph-set analysis .
  • Comparatively, benzothiazole derivatives () might engage in stronger π-π stacking due to planar heterocycles .

Biological Activity

The compound [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C18H20ClN1O4
  • Molecular Weight : 357.81 g/mol
  • CAS Number : 721907-52-4

The compound features a chloro-substituted aniline moiety and an acetate group, which contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have been shown to modulate key pathways involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action :
    • VEGFR2 Inhibition : Compounds with similar structures have demonstrated the ability to inhibit the phosphorylation of VEGFR2, a receptor critical for angiogenesis in tumors. This inhibition leads to reduced tumor growth and metastasis .
    • PPARγ Activation : Activation of PPARγ has been linked to apoptosis in cancer cells. The modulation of this pathway can enhance the therapeutic efficacy of anticancer agents .
  • Cell Line Studies :
    • In vitro studies on breast cancer cell lines (e.g., MDA-MB-231, MCF7) have shown that such compounds can induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Cytotoxicity and Apoptosis Induction

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research findings suggest:

  • Dose-dependent Cytotoxicity : The compound exhibits cytotoxic effects that are dependent on concentration, leading to significant growth inhibition in cancer cell cultures.
  • Apoptotic Markers : Treatment with the compound results in increased levels of pro-apoptotic markers (caspase-3, caspase-9) and morphological changes indicative of apoptosis (nuclear condensation, cell shrinkage) .

Data Summary

PropertyValue
Chemical FormulaC18H20ClN1O4
Molecular Weight357.81 g/mol
CAS Number721907-52-4
Anticancer ActivityYes
MechanismVEGFR2 Inhibition, PPARγ Activation
Cell Lines TestedMDA-MB-231, MCF7
Induced ApoptosisYes

Case Studies

  • Study on Breast Cancer Cells :
    • A study highlighted that treatment with a related compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways . The findings support the potential use of such compounds in therapeutic strategies against breast cancer.
  • In Vivo Models :
    • Although specific in vivo data for this compound is limited, analogous compounds have shown promising results in animal models, demonstrating reduced tumor sizes and improved survival rates.

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